molecular formula C15H19ClN2O2 B13738101 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride CAS No. 14716-63-3

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride

Cat. No.: B13738101
CAS No.: 14716-63-3
M. Wt: 294.77 g/mol
InChI Key: VTPVADNPEZYRCG-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being investigated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

14716-63-3

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

4-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-12(17-7-9-18-10-8-17)15-11-14(16-19-15)13-5-3-2-4-6-13;/h2-6,11-12H,7-10H2,1H3;1H

InChI Key

VTPVADNPEZYRCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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